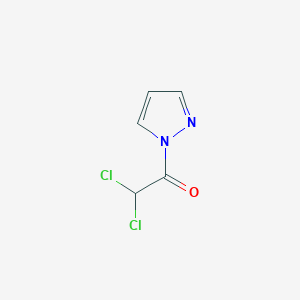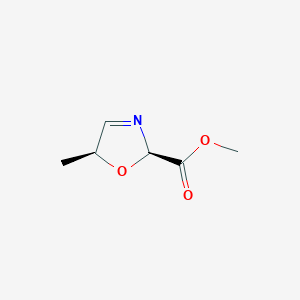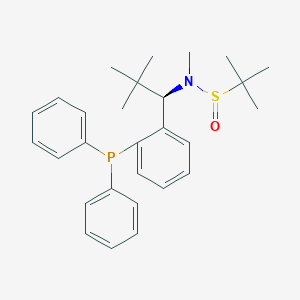![molecular formula C10H9NO2 B12869363 1-(5-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869363.png)
1-(5-Methylbenzo[d]oxazol-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methylbenzo[d]oxazol-2-yl)ethanone is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring fused to a benzene ring. This particular compound is characterized by a methyl group attached to the benzoxazole ring and an ethanone group at the second position. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(5-Methylbenzo[d]oxazol-2-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST and Deoxo-Fluor . Another method includes the use of dibenzoyl peroxide and N-Bromosuccinimide in N,N-dimethyl-formamide under reflux conditions . The reaction typically involves photolysis to achieve the desired product.
Industrial Production Methods: Industrial production of this compound often involves multi-step reactions with high yields. For instance, the yield of 1,2-bis(5-methylbenzoxazol-2’-yl)ethylene based on fumaric acid was reported to be 65% . The process includes filtering, washing the crystals with methanol, and extracting residual acid by stirring with alcoholic sodium hydroxide solution.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Methylbenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents like N-Bromosuccinimide or electrophilic aromatic substitution using reagents like sulfuric acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(5-Methylbenzo[d]oxazol-2-yl)ethanone has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(5-Methylbenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to up-regulate the metabolism of purine and pyrimidine while down-regulating sphingolipid metabolism . These interactions are crucial for its antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
1-(5-Methylbenzo[d]oxazol-2-yl)ethanone can be compared with other benzoxazole derivatives:
1,2-Bis(5-Methylbenzo[d]oxazol-2-yl)ethene: This compound is similar in structure but has an additional ethene linkage, which may alter its chemical properties and applications.
N-Methylbenzo[d]oxazol-2-amine: This derivative has shown significant anthelmintic activity and low cytotoxicity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike.
Eigenschaften
Molekularformel |
C10H9NO2 |
|---|---|
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
1-(5-methyl-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C10H9NO2/c1-6-3-4-9-8(5-6)11-10(13-9)7(2)12/h3-5H,1-2H3 |
InChI-Schlüssel |
BPJOLCBKCDWZLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=N2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





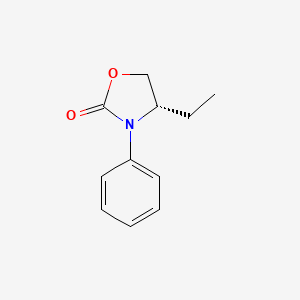
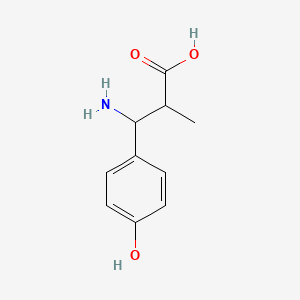

![1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B12869321.png)
![1-(4-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869323.png)
![2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12869328.png)

